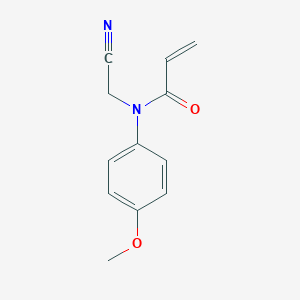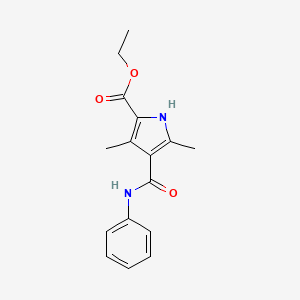
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydropyran ring, a trifluoromethoxybenzyl group, and an isonicotinamide moiety, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of Tetrahydro-2H-pyran-4-ylmethanol: This intermediate can be synthesized from ethyl tetrahydropyran-4-carboxylate through reduction using lithium aluminum hydride.
Formation of Tetrahydro-2H-pyran-4-ylmethoxy Intermediate: The tetrahydro-2H-pyran-4-ylmethanol is then reacted with an appropriate halide to form the methoxy intermediate.
Coupling with Isonicotinamide: The final step involves coupling the tetrahydro-2H-pyran-4-ylmethoxy intermediate with 2-(trifluoromethoxy)benzyl isonicotinamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The tetrahydropyran ring can be oxidized to form corresponding lactones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyran ring would yield lactones, while reduction of a nitro group would yield amines.
Aplicaciones Científicas De Investigación
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
AZD0156: An ATM kinase inhibitor with a similar tetrahydropyran structure.
Tetrahydro-2H-pyran-4-ylmethanol: A simpler compound used as an intermediate in various syntheses.
Tetrahydro-2H-pyran-2-yl methacrylate: Another compound with a tetrahydropyran ring used in polymer chemistry.
Uniqueness
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is unique due to its combination of a tetrahydropyran ring, a trifluoromethoxybenzyl group, and an isonicotinamide moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c21-20(22,23)29-17-4-2-1-3-16(17)12-25-19(26)15-5-8-24-18(11-15)28-13-14-6-9-27-10-7-14/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOTYKPWKQQMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B2818304.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2818305.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2818306.png)

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2818311.png)
![2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid](/img/structure/B2818312.png)



![3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2818320.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2818322.png)

